Amaronol A
Overview
Description
Synthesis Analysis
The synthesis of Amaryllidaceae alkaloids, including compounds similar to Amaronol A, often involves complex chemical reactions utilizing carbohydrates as starting materials. For instance, the stereoselective and chiral synthesis of (+)-vittatine, an Amaryllidaceae alkaloid, was achieved by employing Claisen rearrangement and intramolecular aminomercuration-demercuration followed by Chugaev reaction. These steps highlight the intricate strategies involved in constructing the unique molecular frameworks of Amaryllidaceae alkaloids from simple sugars like D-glucose (Bohno, Imase, & Chida, 2004).
Molecular Structure Analysis
Amaryllidaceae alkaloids, including Amaronol A, are characterized by their complex molecular structures, which often include multiple stereocenters and cyclic frameworks. These structures are typically derived through intricate synthesis pathways that establish the stereochemical configuration of the molecule. For example, the synthesis of hydroxylated phenanthridone subclass members demonstrates the use of a one-pot Stille/intramolecular Diels-Alder cycloaddition cascade, illustrating the complexity of constructing the core skeleton of these alkaloids and the importance of stereochemistry in their synthesis (Padwa & Zhang, 2007).
Chemical Reactions and Properties
Amaronol A, like other Amaryllidaceae alkaloids, undergoes specific chemical reactions that reflect its reactive functional groups and structural motifs. For example, the synthesis pathways involve key reactions such as Claisen rearrangement, aminomercuration-demercuration, and Chugaev reactions, which are crucial for constructing the alkaloid's complex molecular architecture. These reactions not only demonstrate the chemical reactivity of the Amaryllidaceae alkaloids but also their potential for transformation into various derivatives with different properties (Bohno, Imase, & Chida, 2004).
Scientific Research Applications
Cancer Treatment : Isocarbostyril constituents from Amaryllidaceae plants, including narciclasine and pancratistatin, are believed to contribute to the therapeutic effects of these plants in treating cancer, suggesting a potential role for compounds like Amaronol A in cancer therapy (Evidente & Kornienko, 2009).
Bacterial Inhibition : Amaronol A has been identified as an inhibitor of bacterial α-glutamyltranspeptidase (γ-GT), a novel discovery with implications for bacterial infection treatments (Wang et al., 2021).
Antiatherogenic Properties : Flavonol fractions from date fruits, including Amaronol A, demonstrate potential antiatherogenic properties and promote cholesterol removal from macrophages (Borochov-Neori et al., 2015).
Hepatoprotective Effects : Amarogentin, which could be structurally related to Amaronol A, shows hepatoprotective effects, possibly by influencing amino acid and fatty acid metabolism pathways (Zhang et al., 2018).
Gastric Cancer Cell Apoptosis : Amarogentin has been found to induce apoptosis in human gastric cancer cells through G2/M cell cycle arrest and downregulation of PI3K/Akt/m-TOR signaling pathways, indicating a potential anticancer application (Zhao et al., 2016).
Acetylcholinesterase Inhibition : Alkaloids from Amaryllidaceae plants show acetylcholinesterase inhibitory activity, relevant for conditions like Alzheimer's disease (López et al., 2002).
Tumor Growth Inhibition : Lycobetaine, a minor constituent of Amaryllidaceae, inhibits human tumor cell growth, which might be relevant for Amaronol A given its similar source (Barthelmes et al., 2001).
Structural Identification : Amaronols A and B have been isolated from Pseudolarix amabilis bark, with their structures identified by spectral data, contributing to the understanding of their chemical properties (Li et al., 1999).
Antioxidant Potential : Phyllanthus amarus, possibly containing Amaronol A, exhibits strong antioxidant potential, indicating its utility in combating oxidative stress (Mallaiah et al., 2015).
Pharmacological Activities : Phyllanthus amarus has a broad spectrum of pharmacological activities, including antiviral, antibacterial, antiplasmodial, and anticancer properties, suggesting potential applications for Amaronol A in these areas (Patel et al., 2011).
properties
IUPAC Name |
2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYMOSMINTUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amaronol A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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